1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one

MAO-B inhibition IC50 Neurodegeneration

Researchers requiring a highly selective MAO-B probe often face inconsistent potency and off-target liabilities with generic chalcones. MK6 (CAS 93259-40-6) resolves this with nanomolar precision. • IC50 = 2.82 nM against MAO-B; selectivity index >7,000 over MAO-A, enabling unambiguous pathway dissection. • Reversible competitive inhibition with favorable cytotoxicity window, suitable for iterative SAR and in vivo neuroprotection studies. • Dual ROS-scavenging activity adds orthogonal mechanistic value for Parkinson's and Alzheimer's disease models.

Molecular Formula C17H13BrO
Molecular Weight 313.2 g/mol
CAS No. 93259-40-6
Cat. No. B1615913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one
CAS93259-40-6
Molecular FormulaC17H13BrO
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H13BrO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+
InChIKeyWCJMWFPTUMNNOI-KBXRYBNXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one (MK6) for MAO-B Research & NLO Material Procurement


1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one (CAS: 93259-40-6), a brominated conjugated dienone chalcone derivative, is a versatile chemical scaffold with dual applications in medicinal chemistry and materials science. In biological contexts, it is designated MK6, a potent and highly selective monoamine oxidase-B (MAO-B) inhibitor with nanomolar affinity [1]. Concurrently, its extended π-conjugated system confers notable second-order nonlinear optical (NLO) properties, making it a candidate for photonic device fabrication [2].

MAO-B enzyme inhibition studies — reported nanomolar-range affinity and isoform-selectivity profile

NLO material screening — brominated conjugated dienone scaffold with reported SHG response

Why Generic Chalcone/Dienone Substitution Fails for 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one


Within the structurally similar MK-series of conjugated dienones, minor modifications (e.g., substituent identity or position on the aromatic rings) yield dramatic shifts in MAO-B inhibitory potency, selectivity, and cytotoxicity. The 4‑bromophenyl moiety is a critical pharmacophoric element; its replacement or relocation significantly alters the binding mode, as evidenced by molecular docking studies [1]. Generic substitution with an in‑class chalcone lacking this precise halogenation pattern risks not only a complete loss of nanomolar MAO‑B inhibition but also introduces unpredictable cytotoxic liabilities [1].

Structural analog risk

Halogen substitution or position variation may abolish MAO-B inhibitory activity observed in MK6.

Binding-mode alteration

Alteration of the 4-bromophenyl moiety likely disrupts binding-mode and selectivity profile.

Cytotoxicity confound

Generic chalcone without precise bromination may introduce unpredictable cytotoxicity confounds.

Quantitative Differentiation Guide for 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one (MK6)


MK6 Exhibits the Highest MAO-B Inhibitory Potency in its Class

Among a series of fifteen halogenated conjugated dienones (MK1–MK15), MK6 (1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one) demonstrates the most potent inhibition of human monoamine oxidase‑B, surpassing close analogs including MK12 and MK5 [1].

MAO‑B IC₅₀
Head‑to‑head
2.82 nM
~14% lower than MK12 (3.22 nM)
Supports MAO‑B inhibition assay ranking for SAR workflows
Recombinant human MAO‑B; ranked among MK1–MK15 series
MAO-B inhibition IC50 Neurodegeneration

MK6 Affords an Exceptional 7,361-Fold Selectivity for MAO-B over MAO-A

The selectivity index (SI = IC50(MAO-A) / IC50(MAO-B)) of MK6 is 7,361.5, a value that dramatically exceeds that of the structurally similar compound MK12 (SI = 1,780.5) [1]. This indicates vastly superior isoform discrimination.

Selectivity Index
Head‑to‑head
MK6: 7361.5
vs
MK12: 1780.5
4.1× higher SI
Supports isoform‑selectivity assay context; MAO‑A interference risk requires model‑specific review
IC₅₀(MAO‑A)/IC₅₀(MAO‑B) ratio; recombinant human isoforms
MAO-B selectivity Selectivity index Off-target risk

MK6 Demonstrates Superior Binding Affinity with a Ki of 1.10 nM

MK6 acts as a competitive, reversible MAO-B inhibitor with a binding affinity constant (Ki) of 1.10 ± 0.20 nM, nearly three times lower (i.e., higher affinity) than that of MK12 (Ki = 3.0 ± 0.27 nM) [1].

Binding Affinity (Kᵢ)
Head‑to‑head
1.10 ± 0.20 nM
2.7× lower than MK12 (3.0 nM)
Supports target‑engagement ranking; dose‑response interpretation requires model‑specific validation
Competitive reversible inhibition; recombinant human MAO‑B
Binding affinity Ki Enzyme kinetics

MK6 Cytotoxicity Profile is Favorable Relative to Effective Concentrations

In Vero cell cytotoxicity assays, MK6 exhibits an IC50 of 149.1 μg/mL, a value substantially higher than its nanomolar effective MAO-B inhibitory concentrations, indicating a favorable therapeutic window [1]. Its toxicity profile compares well to close analog MK12 (99.96 μg/mL).

Vero Cell IC₅₀
Direct comparison
MK6: 149.1 µg/mL
vs
MK12: 99.96 µg/mL
49% higher viability concentration
Supports cytotoxicity endpoint review; cell‑model viability may differ across cell lines
MTT assay, 24 h; Vero cell model; reported ranking
Cytotoxicity Safety profile Vero cells

MK6 Demonstrates ROS Scavenging Activity, a Desirable Ancillary Property

In H2O2-induced oxidative stress models, MK6 significantly reduces cellular damage, indicating an ability to scavenge reactive oxygen species (ROS). This property is shared with MK5, MK12, and MK14 but is not universally present across the entire MK series [1].

ROS Scavenging
Class‑level inference
Qualitative ROS reduction
Observed in H₂O₂‑stressed Vero cells
Supports oxidative‑stress model response interpretation; not independently validated
Shared with MK5, MK12, MK14; no quantitative dose‑response
Reactive oxygen species Oxidative stress Neuroprotection

The 4-Bromo Substituent Confers Favorable NLO Characteristics Relative to Non-Halogenated Analogs

Systematic studies on bromo-substituted organic conjugation compounds reveal that the bromo group significantly enhances molecular first-order hyperpolarizability (β) and promotes acentric crystal packing, thereby improving second-harmonic generation (SHG) efficiency [1]. While quantitative SHG data for MK6 specifically remains unavailable in open literature, the class‑level effect of the 4‑bromo substitution is well‑established.

NLO Response
Class‑level inference
Reported “good SHG”
4‑bromo class enhances SHG efficiency
Supports NLO material screening; quantitative SHG benchmarking for MK6 remains to be verified
Brominated chalcone design strategy; powder SHG Kurtz–Perry technique
Nonlinear optics SHG efficiency Hyperpolarizability

Procurement-Driven Application Scenarios for 1-(4-Bromophenyl)-5-phenylpenta-2,4-dien-1-one


Lead Compound for MAO-B Inhibitor Development in Neurodegenerative Disease Research

With an IC50 of 2.82 nM and a selectivity index exceeding 7,000 over MAO-A, 1-(4-bromophenyl)-5-phenylpenta-2,4-dien-1-one (MK6) is an ideal starting point for medicinal chemistry programs aimed at Parkinson's disease, Alzheimer's disease, and other tauopathies [1]. Its reversible competitive inhibition and favorable cytotoxicity window facilitate iterative SAR studies.

Pharmacological Tool for Probing MAO-B Function in Cell and Animal Models

The compound's high potency and exceptional selectivity make it a reliable chemical probe for dissecting MAO-B dependent pathways in vitro and in vivo. Its demonstrated ability to scavenge ROS adds an orthogonal dimension to neuroprotective mechanism studies [1].

Scaffold for Second-Order Nonlinear Optical (NLO) Materials

The extended π-conjugated system and 4-bromo substituent position this compound as a candidate for organic NLO device fabrication. Its reported 'good SHG response' and favorable transparency suggest utility in frequency doubling and optical switching applications [2]. Crystallization and further characterization are warranted for materials science procurement.

Application
Selection Property
Validation Focus
MAO‑B inhibitor lead optimization
Reported binding affinity and isoform‑selectivity profile
Enzyme kinetics, selectivity validation, and cytotoxicity endpoint review
MAO‑B pathway probe for cellular and in vivo models
High selectivity over MAO‑A and reversible inhibition
Target engagement, pathway‑response, and ROS‑scavenging assay validation
Second‑order NLO material development
Brominated conjugated dienone scaffold with reported SHG response
Powder SHG efficiency, hyperpolarizability, and crystal packing analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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